3-[(4-benzylpiperidin-1-yl)carbonyl]-1H-isothiochromen-1-one
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Overview
Description
3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one typically involves the reaction of 4-benzylpiperidine with isothiochromenone under specific conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, known for its use in pharmaceuticals and organic synthesis.
Pyridine: A six-membered heterocycle with one nitrogen atom, used as a precursor for various organic compounds.
Piperazine: A six-membered heterocycle with two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness
3-(4-Benzylpiperidine-1-carbonyl)-1H-isothiochromen-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylpiperidine moiety and isothiochromenone core make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21NO2S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)isothiochromen-1-one |
InChI |
InChI=1S/C22H21NO2S/c24-21(20-15-18-8-4-5-9-19(18)22(25)26-20)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
InChI Key |
YVTBEWPXJKHGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C(=O)S3 |
Origin of Product |
United States |
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